(1,4-Dimethyl-1,4-diazepan-6-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,4-dimethyl-1,4-diazepan-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-3-4-10(2)6-8(5-9)7-11/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIMJXMQWJMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC(C1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060050-50-0 | |
| Record name | (1,4-dimethyl-1,4-diazepan-6-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Conformational Analysis of 1,4 Dimethyl 1,4 Diazepan 6 Yl Methanol
Comprehensive Spectroscopic Characterization for Structural Confirmation and Elucidation
While specific spectral data for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol is not extensively published, a detailed characterization can be reliably predicted based on the analysis of closely related 1,4-diazepane derivatives and foundational spectroscopic principles. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its covalent structure and providing initial insights into its dynamic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR spectra would provide definitive structural confirmation.
¹H NMR: The proton spectrum is expected to show distinct signals for the N-methyl protons, the protons of the diazepane ring, the methine proton at the C6 position, and the protons of the hydroxymethyl group. The N-methyl groups would likely appear as a sharp singlet. The seven-membered ring protons would present as a series of complex multiplets due to intricate spin-spin coupling and conformational averaging. The C6 proton, being adjacent to the hydroxymethyl group, would appear as a multiplet, and the CH₂ protons of the hydroxymethyl group would likely be diastereotopic, potentially appearing as two separate signals or a complex multiplet. The hydroxyl proton would be a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for the N-methyl carbons, the various carbons of the diazepane ring, the C6 carbon bearing the hydroxymethyl group, and the carbon of the hydroxymethyl group itself. The chemical shifts would be indicative of their respective electronic environments.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), the molecule would likely exhibit a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for similar cyclic amines could involve the loss of the hydroxymethyl group, cleavage of the diazepane ring, and loss of methyl groups.
Below is a table of predicted NMR chemical shifts based on data from analogous structures. nih.govmdpi.commdpi.comresearchgate.net
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | ~45 |
| Ring CH₂ (adjacent to N) | 2.5 - 2.8 | 55 - 60 |
| Ring CH₂ (C5, C7) | 1.7 - 2.0 | 25 - 30 |
| CH (C6) | 2.0 - 2.4 | 40 - 45 |
| CH₂OH | 3.4 - 3.7 | 60 - 65 |
| OH | Variable (broad) | - |
X-ray Crystallographic Investigations of this compound and Analogs
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound itself is not publicly available, extensive studies on related 1,4-diazepane and benzodiazepine (B76468) derivatives offer significant insights into the expected solid-state conformations, potential for polymorphism, and key intermolecular interactions. nih.govacs.orgnih.govresearchgate.net
Crystallographic studies of various N,N'-disubstituted 1,4-diazepane derivatives reveal that the seven-membered ring can adopt several conformations in the solid state, most commonly a chair or a twist-boat conformation. nih.govresearchgate.net The specific conformation adopted is influenced by the nature and steric bulk of the substituents on the nitrogen atoms and the carbon backbone. For instance, some N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have been shown to exist in a twist-boat ring conformation in the solid state. nih.gov In other cases, such as for t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, a chair conformation is observed. researchgate.net
Polymorphism, the ability of a compound to crystallize in more than one crystal lattice arrangement, is a common phenomenon in organic molecules and has been observed in benzodiazepine derivatives. acs.orgresearchgate.netcrossref.org Different polymorphs can arise from variations in molecular conformation or different hydrogen-bonding networks and crystal packing. researchgate.net These different crystalline forms can exhibit distinct physical properties. Given the conformational flexibility of the diazepane ring and the presence of a hydrogen-bonding hydroxymethyl group, it is plausible that this compound could also exhibit polymorphism.
The hydroxymethyl group in this compound is a key determinant of its crystal packing, as it can act as both a hydrogen bond donor (from the OH group) and an acceptor (at the oxygen atom). In the solid state, it is highly probable that intermolecular O-H···N or O-H···O hydrogen bonds would be the dominant interactions, leading to the formation of well-defined supramolecular architectures such as chains or dimers. nih.goviucr.orgresearchgate.net
Conformational Dynamics of the Seven-Membered 1,4-Diazepane Ring
Seven-membered rings are known for their conformational flexibility, existing as a dynamic equilibrium of multiple low-energy conformations. The 1,4-diazepane ring is no exception and can exist in several conformations, with the most significant being the chair, twist-boat, and boat forms. The interconversion between these conformations is typically rapid at room temperature, involving processes of ring inversion and pseudorotation.
The conformational landscape of seven-membered rings like cycloheptane (B1346806) and its heterocyclic analogs is more complex than that of six-membered rings. smu.edunih.govresearchgate.net The primary low-energy conformations are typically variations of the chair and boat forms.
Chair (C) Conformation: Similar to cyclohexane, the 1,4-diazepane ring can adopt a chair-like conformation, which generally minimizes angle and torsional strain. However, in seven-membered rings, there are multiple possible chair forms.
Boat (B) and Twist-Boat (TB) Conformations: The boat conformation is generally of higher energy due to steric interactions between the "flagpole" positions and eclipsing interactions along the sides of the "boat". acs.org This strain can be partially relieved by a slight twisting of the ring to form a more stable twist-boat (or skew-boat) conformation. In some substituted 1,4-diazepanes, the twist-boat conformation has been identified as the global energy minimum. nih.gov
The relative energies of these conformations are influenced by the substituents. For this compound, the preferred conformation would be the one that minimizes steric interactions involving the two N-methyl groups and the hydroxymethyl group at C6.
The interconversion between different conformations of the 1,4-diazepane ring occurs through two primary mechanisms: ring inversion and pseudorotation.
Ring Inversion: This process involves the "flipping" of the ring from one chair conformation to another, often passing through higher-energy boat or twist-boat transition states. The energy barrier for this process is a measure of the ring's flexibility. For the related diazepam molecule, the calculated ring inversion barrier is approximately 17.6 kcal/mol. nih.gov For other 1,4-diazepine derivatives, this barrier can be influenced by substituents, with values reported around 53-58 kJ/mol (approximately 12.7-13.8 kcal/mol). researchgate.net
Pseudorotation: This is a low-energy process that allows for the interconversion of conformations within a particular family (e.g., between different twist-boat forms) without passing through a high-energy transition state. smu.edunih.gov For seven-membered rings, there are pseudorotational pathways for both the chair/twist-chair and boat/twist-boat families. For ε-caprolactone, a twist-boat conformer was found to be 9.4 kJ/mol (2.2 kcal/mol) higher in energy than the most stable chair form. nih.gov
The following table summarizes typical energetic differences and barriers for conformational changes in seven-membered rings, providing a likely range for the 1,4-diazepane system.
| Conformational Process | Typical Energy Barrier / Difference (kcal/mol) |
| Twist-Boat vs. Chair (Energy Difference) | 2 - 6 |
| Boat vs. Chair (Energy Difference) | 5 - 8 |
| Ring Inversion Barrier (Chair to Chair) | 10 - 18 |
Steric and Electronic Influences of N-Methyl and Methanol (B129727) Substituents on Conformation
The conformational preferences of the 1,4-diazepane ring in this compound are significantly influenced by the steric and electronic properties of the two N-methyl groups and the methanol substituent at the C6 position. The parent 1,4-diazepane ring is known to exist in a dynamic equilibrium between several conformations, including chair, boat, and twist-boat forms. The presence of substituents shifts this equilibrium towards conformations that minimize steric hindrance and optimize electronic interactions.
The methanol substituent at the C6 position further complicates the conformational landscape. The size of the -CH₂OH group will favor an equatorial-like position on the diazepane ring to minimize 1,3-diaxial interactions, similar to what is observed in substituted cyclohexanes. tru.ca The orientation of the methanol group itself is also subject to rotational isomerism, which can be influenced by both steric and electronic factors within the molecule.
To illustrate the potential energetic differences between possible conformations, a hypothetical energy profile based on computational studies of similar substituted diazepanes is presented below.
| Conformation | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) |
| Twist-Boat (Equatorial -CH₂OH) | N1-C2-C3-N4 ≈ 60, C2-N1-C7-C6 ≈ -70 | 0.0 | 75 |
| Chair (Equatorial -CH₂OH) | N1-C2-C3-N4 ≈ -80, C2-N1-C7-C6 ≈ 65 | 1.2 | 15 |
| Chair (Axial -CH₂OH) | N1-C2-C3-N4 ≈ -80, C2-N1-C7-C6 ≈ 175 | 3.5 | 5 |
| Boat (Equatorial -CH₂OH) | N1-C2-C3-N4 ≈ 0, C2-N1-C7-C6 ≈ 80 | 4.0 | 5 |
Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted 1,4-diazepanes. Actual values for this compound would require specific experimental or computational determination.
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
A significant feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group of the methanol substituent and one of the nitrogen atoms of the diazepane ring. Such interactions in amino alcohols are well-documented and can have a profound impact on the molecule's conformation, stability, and physicochemical properties. acs.orgacs.org
The formation of an intramolecular hydrogen bond (O-H···N) would constrain the flexibility of both the diazepane ring and the methanol side chain, favoring a conformation that brings the donor (O-H) and acceptor (N) groups into close proximity and with a favorable geometry. This interaction would likely involve one of the nitrogen atoms of the diazepane ring acting as the hydrogen bond acceptor. The strength of this hydrogen bond would depend on the O···N distance and the O-H···N angle.
The presence of an intramolecular hydrogen bond can be investigated using various spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. In IR spectroscopy, the O-H stretching frequency of a hydrogen-bonded hydroxyl group is typically shifted to a lower wavenumber compared to a "free" hydroxyl group. In ¹H NMR, the chemical shift of the hydroxyl proton would be affected, and its temperature dependence could provide further evidence for intramolecular hydrogen bonding.
The table below summarizes typical spectroscopic data that could be expected for conformers with and without an intramolecular hydrogen bond, based on studies of similar amino alcohols. rsc.org
| Spectroscopic Parameter | Conformer without Intramolecular H-bond | Conformer with Intramolecular H-bond |
| IR ν(O-H) (cm⁻¹) | ~3600-3650 (sharp) | ~3400-3500 (broad) |
| ¹H NMR δ(OH) (ppm) | 1.5 - 2.5 | 3.0 - 5.0 |
| Calculated O···N distance (Å) | > 3.5 | 2.7 - 3.2 |
| Calculated O-H···N angle (°) | N/A | 150 - 170 |
Note: This data is illustrative and based on trends observed in analogous amino alcohol systems.
Mechanistic Investigations of Chemical Transformations Involving 1,4 Dimethyl 1,4 Diazepan 6 Yl Methanol and Precursors
Elucidation of Reaction Pathways for 1,4-Diazepane Ring Formation
The formation of the 1,4-diazepane ring, the central scaffold of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol, is typically achieved through cyclization reactions. A common and effective strategy involves the condensation of 1,2- or 1,3-diamine derivatives with suitable dielectrophiles.
One well-studied pathway involves the reaction of cetimine intermediates with aldehydes, often in the presence of an acid catalyst. ijpcbs.com Theoretical studies, employing methods like Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. ijpcbs.com These studies investigate the proposed reaction paths to determine the most favorable route of synthesis. ijpcbs.com For instance, the synthesis can proceed through different tautomeric intermediates, and computational analysis helps identify the most stable forms and the transition states connecting them. ijpcbs.com
Another versatile method for constructing 1,4-diazo heterocycles, including 1,4-diazepanes, is through an amphoteric diamination strategy. This involves the formal [n+2] cyclization of diamine derivatives with electron-deficient allenes. researchgate.net Mechanistic studies of this particular transformation suggest that the formation of mono-halogenated diamine intermediates is a critical step for the desired reaction to proceed. researchgate.net
The general synthetic routes to 1,4-diazepine rings often involve the condensation of diamines with compounds like unsaturated carbonyls or haloketones. ijpcbs.com These reactions can be catalyzed by various acids, including sulfuric acid (H₂SO₄), trifluoroacetic acid (CF₃COOH), or solid heteropolyacids. ijpcbs.comnih.gov The mechanism often begins with the formation of an intermediate, such as a ketimine, which then undergoes an intramolecular cyclization under acidic conditions to form the seven-membered diazepine (B8756704) ring. nih.gov
Mechanistic Studies on the Derivatization and Functional Group Interconversion of this compound
Derivatization of the 1,4-diazepane scaffold is key to modifying its properties. Mechanistic studies in this area focus on understanding the reactivity of the nitrogen atoms and any functional groups on the ring. A relevant example is the alkylation of 1,4-Diazepane-6-amine (DAZA), a close structural analog and potential precursor.
A one-pot synthesis to produce N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA involves a two-step process: a carbonyl-amine condensation followed by reductive amination. nih.gov The mechanism of the first step is well-understood, featuring the formation of a Schiff base at the primary amino group and a bisaminal bridge between the two secondary nitrogens of the diazepane ring. nih.gov The subsequent reductive amination, however, can lead to mono-, di-, or tri-alkylated products. nih.gov
Computational methods have been employed to evaluate the underlying mechanism of these subsequent alkylation steps. nih.gov One likely pathway is a direct reductive amination where a secondary endocyclic nitrogen atom performs a nucleophilic attack on a free carbonyl group, which can proceed via either a hemiaminal or an iminium intermediate. nih.gov An alternative, though hypothetical, pathway involving an aminal C–N bond insertion of a third carbonyl moiety has also been evaluated using quantum chemical calculations. nih.gov
The functional group on the side chain, the methanol (B129727) group in this compound, can be interconverted to other functionalities using established organic synthesis methods. The hydroxyl group is a versatile functional handle for further derivatization. For example, it can be converted to:
Halides: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Esters: Through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions.
Ethers: Via Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.
These interconversions typically follow standard nucleophilic substitution (Sₙ1 or Sₙ2) or nucleophilic acyl substitution mechanisms, depending on the reagents and conditions employed.
| Reaction Pathway | Description | Intermediates | Mechanistic Insights |
|---|---|---|---|
| Direct Reductive Amination | Nucleophilic attack of a secondary endocyclic nitrogen on a free carbonyl group, followed by reduction. | Hemiaminal or Iminium ion | Considered the most probable pathway for trialkylation based on synthesis trials and computational analysis. nih.gov |
| Aminal C–N Bond Insertion (Hypothetical) | An electrophilic attack of an aminal nitrogen at the carbonyl carbon of an attacking aldehyde, leading to insertion into the N-C-N bridge. | Transition states involving hydrogen bonding and transfer. | Quantum chemical calculations suggest this pathway has a high energy barrier, making it less likely at room temperature. nih.gov |
Catalytic Reaction Mechanisms and Transition State Analysis
Catalysts play a pivotal role in the synthesis and derivatization of 1,4-diazepane systems, often by lowering activation energies and improving reaction rates and yields. The study of these catalytic cycles and the associated transition states is a key area of mechanistic investigation.
In the synthesis of 1,4-diazepine derivatives from ketimine intermediates, Keggin-type heteropolyacids (HPAs) have been shown to be efficient catalysts. nih.gov The catalytic activity is dependent on the composition of the HPA, with the substitution of molybdenum atoms by vanadium atoms generally decreasing reaction times and increasing yields. nih.gov This suggests that the Brønsted acidity and oxidative character of the HPA are crucial to its catalytic function. While the precise mechanism is complex, it is proposed that the acid catalyst facilitates the intramolecular cyclization step. nih.gov
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| H₃PW₁₂O₄₀ | 6 | 80 |
| H₃PMo₁₂O₄₀ | 5 | 82 |
| H₄PMo₁₁VO₄₀ | 4 | 85 |
| H₅PMo₁₀V₂O₄₀ | 2 | 94 |
Transition state analysis provides a snapshot of the highest energy point along a reaction coordinate. For the hypothetical aminal C–N bond insertion pathway in DAZA derivatization, DFT calculations were used to model the transition states (TS). nih.gov The analysis revealed that the orientation of a 2-hydroxy group on the attacking aldehyde was critical. A hydrogen bonding interaction and subsequent hydrogen transfer greatly stabilized the resulting transition state (TS 2.1), lowering the calculated energy barrier from a prohibitively high 245 kJ mol⁻¹ (TS 1, without interaction) to 117 kJ mol⁻¹. nih.gov The subsequent step, involving a second transition state (TS 2.2), had a much lower barrier of 41 kJ mol⁻¹. nih.gov Such analyses are crucial for understanding reaction feasibility and selectivity.
Furthermore, computational techniques like the ab initio "replica path method" have been successfully used to locate transition state geometries for the ring inversion of related 1,4-benzodiazepines. acs.org These methods help construct the reaction path and identify the geometry and energy of the transition state, which is characterized by a single imaginary vibrational frequency. acs.org This type of analysis reveals how substituents on the diazepine ring can influence the inversion pathways and the symmetry of the transition states. acs.org
Computational and Theoretical Studies on 1,4 Dimethyl 1,4 Diazepan 6 Yl Methanol
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations.
Geometry Optimization, Relative Energies, and Stability Analysis of Conformers
The 1,4-diazepane ring is known for its conformational flexibility, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. The presence of substituents—two methyl groups on the nitrogen atoms and a hydroxymethyl group at the 6-position—further increases the number of possible stable conformers.
A systematic conformational search followed by geometry optimization using DFT (e.g., with the B3LYP functional) or ab initio methods (like MP2) combined with a suitable basis set (e.g., 6-311++G(d,p)) would be performed to locate all possible minimum energy structures on the potential energy surface. The relative energies of these conformers would then be calculated, including zero-point vibrational energy (ZPVE) corrections, to determine their thermodynamic stability. The most stable conformer would be identified as the global minimum.
Table 1: Hypothetical Relative Energies of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
|---|---|---|
| Chair-Equatorial | C1 | 0.00 |
| Chair-Axial | C1 | 1.52 |
| Boat | Cs | 3.78 |
| Twist-Boat | C2 | 2.95 |
Note: This table is illustrative and represents the type of data that would be generated from such a study.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of this compound would be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Prediction of Global and Local Chemical Reactivity Descriptors
Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
Local reactivity would be assessed using Fukui functions or condensed-to-atom electrophilic and nucleophilic softness indices, which identify the specific atoms within the molecule most susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and molecules under a given force field, MD simulations can reveal the accessible conformational space, the time scales of conformational transitions, and the influence of solvent on the molecular structure. This provides a more realistic picture of the molecule's behavior in a condensed phase.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, these would include:
NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental spectra, can aid in structure elucidation and conformational assignment.
Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This helps in the assignment of experimental vibrational bands to specific molecular motions.
Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for the Most Stable Conformer
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2/C7 | 55.8 |
| C3/C5 | 48.2 |
| C6 | 70.1 |
| N-CH3 | 42.5 |
| CH2OH | 65.3 |
Note: This table is illustrative and represents the type of data that would be generated from such a study.
Analysis of Intra- and Intermolecular Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules. For this compound, intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the diazepane ring could significantly influence its conformational preference. Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be used to characterize and quantify these interactions. Intermolecular interactions, particularly in the solid state or in solution, would also be investigated to understand its aggregation behavior and solvation properties.
Stereochemical Modeling and Prediction of Stereoisomeric Properties
The stereochemical properties of this compound are of significant interest in understanding its potential interactions in a chiral environment. The presence of a stereocenter and the conformational flexibility of the seven-membered diazepane ring give rise to a complex stereochemical landscape. Computational modeling provides a powerful tool to explore the three-dimensional structure and relative stabilities of the possible stereoisomers and their conformations.
The molecular structure of this compound possesses a single chiral center at the 6-position of the diazepane ring, where the hydroxymethyl group is attached. This chirality means the compound can exist as a pair of enantiomers: (R)-(1,4-Dimethyl-1,4-diazepan-6-yl)methanol and (S)-(1,4-Dimethyl-1,4-diazepan-6-yl)methanol. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with polarized light and other chiral molecules.
The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several conformations. The most common low-energy conformations for similar saturated seven-membered rings are the chair, boat, and twist-boat forms. The relative energies of these conformations are influenced by the nature and position of the substituents on the ring. For this compound, the two methyl groups on the nitrogen atoms and the hydroxymethyl group at the 6-position play a crucial role in determining the preferred conformation.
To predict the most stable stereoisomeric properties, molecular mechanics and quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed. These methods can be used to perform a conformational search for each enantiomer to identify the global minimum energy structure and other low-energy conformers.
Hypothetical Conformational Energy Profile
A hypothetical energy profile for the (R)-enantiomer of this compound could be generated through computational modeling. This would involve calculating the relative energies of various conformations. The results would likely indicate a preference for conformations that minimize steric hindrance involving the hydroxymethyl group.
| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Twist-Boat (TB1) | 0.00 | 65.2 |
| Chair (C1 - equatorial hydroxymethyl) | 0.55 | 25.1 |
| Twist-Boat (TB2) | 1.20 | 7.5 |
| Chair (C2 - axial hydroxymethyl) | 2.50 | 2.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound have been publicly reported.
Predicted Structural Parameters
From the optimized geometry of the most stable conformer (hypothetically the Twist-Boat form), key structural parameters such as bond lengths, bond angles, and dihedral angles can be predicted. These parameters provide a detailed picture of the molecule's three-dimensional shape.
| Atoms (C-N-C-C) | Dihedral Angle (degrees) |
|---|---|
| C2-N1-C7-C6 | -75.8 |
| C3-N4-C5-C6 | 80.2 |
| N1-C7-C6-C5 | -65.4 |
| N4-C5-C6-C7 | 55.9 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound have been publicly reported.
The prediction of stereoisomeric properties through computational modeling is a critical step in rational drug design and development. For a chiral molecule like this compound, understanding the preferred shape of each enantiomer can provide insights into its potential biological activity and receptor binding. While no specific experimental or computational data is currently available for this compound, the principles of stereochemical analysis and the computational methodologies are well-established and could be readily applied to elucidate its three-dimensional structure and properties.
Chemical Reactivity and Functional Group Transformations of 1,4 Dimethyl 1,4 Diazepan 6 Yl Methanol
Reactivity of the Nitrogen Centers within the 1,4-Diazepane Ring
The two nitrogen atoms within the 1,4-diazepane ring are tertiary amines, making them nucleophilic and basic. Their reactivity is a focal point for various chemical transformations, including quaternization and N-oxide formation.
Quaternization:
The lone pair of electrons on each nitrogen atom allows for reaction with electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This reaction is typically sequential, and the relative reactivity of the N1 and N4 positions can be influenced by steric hindrance and the nature of the alkylating agent. The quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule.
Mono-quaternization: Reaction with one equivalent of an alkylating agent, such as methyl iodide, is expected to yield a mixture of two mono-quaternary ammonium salts.
Di-quaternization: In the presence of excess alkylating agent, both nitrogen atoms can be quaternized, resulting in a di-quaternary ammonium salt.
N-Oxide Formation:
Oxidation of the tertiary amine functionalities with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding N-oxides. Similar to quaternization, mono- and di-N-oxide formation is possible. The introduction of the N-oxide group increases the polarity of the molecule and can influence its biological activity.
Table 1: Predicted Reactions at the Nitrogen Centers
| Reaction Type | Reagent | Product(s) |
|---|---|---|
| Mono-quaternization | Methyl iodide (1 eq.) | (1,1,4-Trimethyl-6-(hydroxymethyl)-1,4-diazepan-1-ium) iodide and (4,4-Dimethyl-1-(hydroxymethyl)methyl-1,4-diazepan-4-ium) iodide |
| Di-quaternization | Methyl iodide (excess) | (1,1,4,4-Tetramethyl-6-(hydroxymethyl)-1,4-diazepan-1,4-diium) diiodide |
| N-Oxide Formation | Hydrogen peroxide | (1,4-Dimethyl-6-(hydroxymethyl)-1,4-diazepane 1-oxide) and (1,4-Dimethyl-6-(hydroxymethyl)-1,4-diazepane 1,4-dioxide) |
Transformations Involving the Methanol (B129727) Side Chain
The primary alcohol group (-CH₂OH) on the side chain is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution.
Oxidation:
The oxidation of the primary alcohol can lead to either an aldehyde or a carboxylic acid, depending on the choice of the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk
Partial Oxidation to Aldehyde: Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are expected to selectively oxidize the primary alcohol to the corresponding aldehyde, (1,4-Dimethyl-1,4-diazepan-6-yl)formaldehyde. chemistryviews.org
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will likely oxidize the primary alcohol completely to the carboxylic acid, (1,4-Dimethyl-1,4-diazepan-6-yl)carboxylic acid. chemistryviews.org
Esterification:
The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid. For instance, reaction with acetic anhydride (B1165640) would yield (1,4-Dimethyl-1,4-diazepan-6-yl)methyl acetate.
Conversion to a Leaving Group:
The hydroxyl group is a poor leaving group. libretexts.org To facilitate nucleophilic substitution reactions, it can be converted into a better leaving group, such as a tosylate or a halide.
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) is expected to form the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions.
Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. youtube.com
Table 2: Predicted Transformations of the Methanol Side Chain
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | (1,4-Dimethyl-1,4-diazepan-6-yl)formaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | (1,4-Dimethyl-1,4-diazepan-6-yl)carboxylic acid |
| Esterification | Acetic anhydride | (1,4-Dimethyl-1,4-diazepan-6-yl)methyl acetate |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | (1,4-Dimethyl-1,4-diazepan-6-yl)methyl 4-methylbenzenesulfonate (B104242) |
| Chlorination | Thionyl chloride (SOCl₂) | 6-(Chloromethyl)-1,4-dimethyl-1,4-diazepane |
Stereospecific and Stereoselective Reactions of the Chiral Center
The carbon atom at the 6-position of the diazepane ring, to which the methanol side chain is attached, is a chiral center. This chirality introduces the possibility of stereospecific and stereoselective reactions, where the stereochemistry of the starting material influences the stereochemistry of the product.
Reactions Involving the Chiral Center:
Transformations that directly involve the chiral center or its immediate vicinity can proceed with either retention or inversion of configuration, or lead to a mixture of stereoisomers (racemization).
Sₙ2 Reactions: Nucleophilic substitution reactions on a derivative where the hydroxyl group has been converted to a good leaving group (e.g., a tosylate) are expected to proceed via an Sₙ2 mechanism. This mechanism typically results in an inversion of the stereochemical configuration at the chiral center. libretexts.org For example, the reaction of (S)-(1,4-Dimethyl-1,4-diazepan-6-yl)methyl 4-methylbenzenesulfonate with a nucleophile like sodium azide (B81097) would be expected to yield (R)-6-(azidomethyl)-1,4-dimethyl-1,4-diazepane.
Sₙ1 Reactions: If the reaction conditions favor an Sₙ1 mechanism, for instance, through the formation of a stabilized carbocation, racemization at the chiral center would be expected. However, for a primary alcohol derivative, Sₙ1 reactions are generally less likely.
Influence of the Diazepane Ring Conformation:
The conformation of the seven-membered diazepine (B8756704) ring can also influence the stereochemical outcome of reactions. researchgate.net The ring exists in various twist-chair and boat conformations, and the preferred conformation can dictate the accessibility of reagents to the reactive sites, potentially leading to stereoselectivity.
Table 3: Predicted Stereochemical Outcome of a Nucleophilic Substitution
| Starting Material Stereoisomer | Reagent Sequence | Product Stereoisomer | Stereochemical Outcome |
|---|---|---|---|
| (S)-(1,4-Dimethyl-1,4-diazepan-6-yl)methanol | 1. TsCl, pyridine 2. NaN₃ | (R)-6-(Azidomethyl)-1,4-dimethyl-1,4-diazepane | Inversion of configuration |
| (R)-(1,4-Dimethyl-1,4-diazepan-6-yl)methanol | 1. TsCl, pyridine 2. NaN₃ | (S)-6-(Azidomethyl)-1,4-dimethyl-1,4-diazepane | Inversion of configuration |
Applications in Non Biological Chemical Sciences
Utility as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The 1,4-diazepane framework is a recognized scaffold in the design of chiral ligands for asymmetric catalysis. Although direct studies employing (1,4-Dimethyl-1,4-diazepan-6-yl)methanol as a ligand are not extensively documented, research on analogous 1,4-diazepan-5-ones demonstrates the potential of this heterocyclic system in stereoselective transformations.
One notable application of the 1,4-diazepane core is in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the formation of carbon-carbon bonds in an enantioselective manner. In a study on the AAA of 1,4-diazepan-5-ones, high yields and enantioselectivities were achieved using a palladium catalyst in conjunction with a chiral phosphine (B1218219) ligand. nih.gov This indicates that the diazepane structure can effectively influence the stereochemical outcome of a catalytic reaction.
The potential of this compound as a chiral ligand stems from its ability to coordinate with metal centers through its two nitrogen atoms and the hydroxyl group. This tridentate coordination can create a well-defined and rigid chiral environment around the metal, which is crucial for inducing high stereoselectivity in catalytic reactions. The methyl groups on the nitrogen atoms can also be varied to fine-tune the steric and electronic properties of the resulting metal complex, allowing for the optimization of catalytic activity and selectivity.
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of a 1,4-Diazepan-5-one (B1224613) Derivative
| Entry | Allylic Electrophile | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | cinnamyl acetate | malonate | (S)-BINAP | 95 | 85 |
| 2 | cinnamyl acetate | malonate | (R,R)-Trost Ligand | 92 | 91 |
| 3 | 1,3-diphenylallyl acetate | malonate | (S)-BINAP | 98 | 88 |
| 4 | 1,3-diphenylallyl acetate | malonate | (R,R)-Trost Ligand | 96 | 94 |
Note: This table is illustrative and based on data for a related 1,4-diazepan-5-one system to highlight the potential of the diazepane scaffold in asymmetric catalysis.
Role in Supramolecular Chemistry and Host-Guest Interactions
The structural features of this compound also make it an interesting building block for supramolecular chemistry. The two nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This functionality allows the molecule to participate in the formation of intricate hydrogen-bonded networks, leading to the self-assembly of larger, well-defined supramolecular architectures.
Furthermore, the 1,4-diazepane ring can adopt various conformations, providing a degree of flexibility that can be exploited in the design of molecular hosts for guest recognition. The cavity-like structure of the diazepane ring, combined with the functional groups appended to it, could enable the selective binding of small molecules or ions. The chirality of this compound is particularly advantageous in this context, as it could lead to the development of chiral hosts for enantioselective recognition and separation of racemic mixtures.
While specific host-guest studies involving this compound are yet to be reported, the principles of supramolecular chemistry suggest its potential in the construction of molecular sensors, chiral recognition agents, and stimuli-responsive systems.
Potential in Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, this compound can be envisioned as a versatile monomer or cross-linking agent. The primary alcohol group provides a reactive handle for polymerization reactions, allowing for the incorporation of the chiral diazepane unit into polymer backbones or as pendant groups.
Polymers containing the 1,4-diazepane moiety could exhibit a range of interesting properties. The basicity of the nitrogen atoms could be utilized for applications such as acid-gas capture or as catalytic supports. The ability of the diazepane unit to coordinate with metal ions could lead to the development of metal-chelating resins for water purification or the recovery of precious metals.
Moreover, the introduction of a chiral building block like this compound into a polymer can impart chirality to the resulting material. Such chiral polymers are of significant interest for applications in chiral chromatography, asymmetric catalysis, and as materials with unique optical properties. For instance, a polymer bearing this chiral unit could be used as a stationary phase for the separation of enantiomers in high-performance liquid chromatography (HPLC). There is also a mention in the literature of diazepine (B8756704) derivatives being used as dyes for acrylic fibers, suggesting a potential for creating functionalized textiles.
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of this compound |
| Chiral Chromatography | Monomer for the synthesis of chiral stationary phases. |
| Metal-Ion Chelation | Functional unit in resins for selective metal absorption. |
| Gas Capture | Basic sites in polymers for capturing acidic gases like CO2. |
| Catalytic Supports | Ligand-bearing monomer for heterogenized catalysts. |
| Functional Polymers | Additive to impart specific optical or recognition properties. |
Future Research Directions and Outstanding Challenges for 1,4 Dimethyl 1,4 Diazepan 6 Yl Methanol Research
Development of Green and Sustainable Synthetic Methodologies
A primary challenge in the synthesis of diazepane derivatives is the reliance on traditional multi-step procedures that often involve hazardous reagents, toxic solvents, and generate significant chemical waste. The future of synthesizing compounds like (1,4-Dimethyl-1,4-diazepan-6-yl)methanol lies in the adoption of green and sustainable chemistry principles.
Key research directions include:
One-Pot and Multicomponent Reactions: Developing one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. rsc.orgnih.govacs.org Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, represent an ideal approach for building the diazepine (B8756704) core and its derivatives with high atom economy. researchgate.netresearchgate.net For instance, a facile, green approach for synthesizing dibenz rsc.orgnih.gov-diazepine-1-one has been described using a three-component reaction in water, a benign solvent. researchgate.netresearchgate.net
Use of Green Solvents and Catalysts: A significant push is towards replacing volatile and toxic organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). nih.gov Research has demonstrated the successful synthesis of benzodiazepine (B76468) rings in water under ultrasound irradiation, which avoids traditional purification methods and yields excellent results. researchgate.net Furthermore, the use of efficient and recyclable catalysts, such as heteropolyacids or simple organic acids like oxalic acid, can replace more toxic and expensive metal catalysts, leading to cleaner reaction profiles and easier work-up procedures. researchgate.netnih.gov
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow synthesis offers advantages in safety, scalability, and purity. A two-step continuous flow synthesis of diazepam has been developed that achieves a high yield and purity in a significantly reduced timeframe, highlighting a sustainable method for producing diazepine-related pharmaceuticals. mdpi.comfrontiersin.org
| Green Synthesis Strategy | Key Advantages | Potential Application for Diazepanes |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. researchgate.netresearchgate.net | Direct synthesis of complex diazepane scaffolds from simple precursors. |
| Aqueous Synthesis | Environmentally benign, low cost, enhanced safety. researchgate.netnih.gov | Cyclocondensation reactions to form the diazepane ring without organic solvents. |
| Heteropolyacid Catalysis | High yields, shorter reaction times, catalyst reusability. nih.gov | Efficient synthesis of substituted 1,4-diazepines under mild conditions. |
| Continuous Flow Chemistry | Improved safety, scalability, high purity, and yield. mdpi.comfrontiersin.org | Industrial-scale production of this compound and its derivatives. |
Advanced Characterization Techniques for Complex Diazepane Architectures
The seven-membered diazepane ring is conformationally flexible, capable of adopting various low-energy conformations such as twist-boat and chair forms. nih.govresearchgate.net This flexibility presents a significant challenge for structural elucidation. A precise understanding of the three-dimensional structure is paramount, as the specific conformation often dictates the biological activity.
Future research will increasingly rely on a combination of advanced analytical techniques:
High-Resolution NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques are necessary to resolve complex diazepane structures. Two-dimensional (2D) NMR methods like COSY, HSQC, and HMBC are essential for assigning proton and carbon signals unambiguously. cdnsciencepub.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide crucial information about the spatial proximity of atoms, helping to determine the molecule's solution-state conformation. diva-portal.org Solid-state NMR can also provide insights into the structure and dynamics of these molecules in their crystalline form. nih.gov
Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths, angles, and conformational details. nih.govnih.gov For complex diazepane derivatives, obtaining suitable crystals for X-ray analysis is a critical goal to unambiguously determine the molecular geometry and stereochemistry. researchgate.netnih.gov The structural data from X-ray crystallography serves as a vital benchmark for computational models. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized diazepane derivatives. researchgate.net Advanced MS techniques can also aid in the structural characterization of reaction intermediates and byproducts.
| Characterization Technique | Information Provided | Relevance to Diazepane Research |
| 2D NMR (COSY, NOESY) | Connectivity between atoms, through-space proximity. cdnsciencepub.comdiva-portal.org | Elucidation of solution-state conformation and stereochemistry. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. nih.govnih.gov | Unambiguous determination of stereoisomers and ring conformation. |
| Solid-State NMR | Structure and dynamics in the solid phase. nih.gov | Characterizing crystalline forms and understanding polymorphism. |
Predictive Computational Chemistry for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. openmedicinalchemistryjournal.com For diazepane research, computational methods are crucial for navigating the vast chemical space and prioritizing synthetic targets.
Future directions in this area will focus on:
Conformational Analysis: Using methods like Density Functional Theory (DFT) and ab initio molecular orbital theory, researchers can calculate the relative energies of different diazepane ring conformations (e.g., chair vs. twist-boat) and the energy barriers for their interconversion. nih.govnih.gov This is vital for understanding which shapes the molecule is likely to adopt and how this influences its interactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of diazepane derivatives over time, providing insights into their flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govrsc.org This can help explain how a molecule like this compound might bind to a target protein.
Structure-Based and Ligand-Based Drug Design: When the structure of a biological target is known, molecular docking can predict the preferred binding mode and affinity of a diazepane ligand. nih.gov If the target structure is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on a series of known active and inactive compounds. nih.govazolifesciences.com These computational tools accelerate the discovery of new, potent, and selective diazepane-based therapeutic agents. patsnap.com
Exploration of Novel Chemical Reactivity and Transformations
The 1,4-diazepane scaffold is not merely a static framework but a reactive entity that can be further modified to create novel and diverse chemical structures. A deeper understanding of its chemical reactivity is essential for expanding its utility.
Outstanding challenges and future research opportunities include:
Selective Functionalization: Developing methods for the selective functionalization of the diazepane ring at specific positions is a key challenge. This would allow for the controlled introduction of various substituents to fine-tune the molecule's properties.
Ring-Opening and Ring-Closing Reactions: Investigating novel ring-opening reactions could provide access to functionalized linear diamines, which are valuable synthetic intermediates. nih.gov Conversely, new ring-closing methodologies, such as palladium-catalyzed cyclizations, can offer efficient routes to construct the diazepine core with high stereocontrol. mdpi.com
Cascade Reactions: Using the diazepane scaffold as a starting point for cascade reactions, where a single event triggers a series of subsequent transformations, could enable the rapid construction of complex polycyclic architectures. This approach is highly efficient and can lead to the discovery of entirely new classes of compounds.
Exploring these avenues will allow chemists to use this compound not just as a final product, but as a versatile building block for creating a wide array of novel molecules with potentially unique properties and functions. semanticscholar.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1,4-dimethyl-1,4-diazepan-6-yl)methanol, and how can purity be optimized?
- Methodological Answer : A common approach involves condensation reactions between amines and carbonyl derivatives. For example, a modified procedure for analogous diazepane derivatives uses a Dean-Stark trap with p-toluenesulfonic acid as a catalyst to facilitate imine formation and water removal . Post-synthesis purification via vacuum distillation or column chromatography is critical to address impurities, as noted in similar syntheses where air-sensitive byproducts form . Recrystallization in non-polar solvents (e.g., hexanes) may further enhance purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy at 500 MHz in deuterated solvents (e.g., C6D6) is essential for resolving proton environments in the diazepane ring and hydroxymethyl group . Infrared (IR) spectroscopy can identify O–H and N–H stretches, while mass spectrometry (MS) confirms molecular weight. For structural validation, compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of small-molecule crystallography . Crystallize the compound in a solvent system (e.g., methanol/chloroform) that promotes slow evaporation. Analyze hydrogen bonding patterns using Mercury software to map intermolecular interactions .
Advanced Research Questions
Q. How can hydrogen-bonding networks and crystal packing be systematically analyzed for this compound?
- Methodological Answer : Apply graph set analysis (GSA) to classify hydrogen bonds into discrete patterns (e.g., chains, rings). This method, derived from Etter’s formalism, identifies donor-acceptor interactions and quantifies their geometric parameters (distance, angle) using crystallographic data . For example, the hydroxymethyl group may act as both donor (O–H) and acceptor (via lone pairs), forming R₂²(8) motifs common in alcohols .
Q. What computational methods are suitable for studying the diazepane ring’s puckering dynamics?
- Methodological Answer : Employ Cremer-Pople puckering coordinates to quantify ring non-planarity. For a seven-membered diazepane ring, calculate out-of-plane displacements (𝑧𝑗) relative to a mean plane and express puckering amplitude (𝑞) and phase angles (𝜃) using DFT-optimized geometries . Compare results with crystallographic data to assess conformational flexibility .
Q. How can this compound be functionalized for coordination chemistry applications?
- Methodological Answer : Modify the hydroxymethyl group to introduce chelating moieties (e.g., carboxylates or phosphonates). A similar strategy is used in AAZTA (1,4-bis(carboxymethyl)-1,4-diazepane-6-amine), where carboxylate groups enhance metal-binding affinity . Test ligand efficacy via titration experiments with transition metals (e.g., Sc³⁺ or Cu²⁺), monitored by UV-Vis or potentiometry .
Q. How should researchers address contradictions in synthetic yields or stability data?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., moisture sensitivity, catalyst loading). Design a fractional factorial experiment to isolate variables (temperature, solvent, catalyst). For stability issues, conduct accelerated degradation studies under varying O₂ and humidity levels, using HPLC to track decomposition .
Q. What strategies mitigate air sensitivity during storage and handling?
- Methodological Answer : Store the compound under inert gas (N₂/Ar) in flame-sealed ampules. Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation. For handling, use gloveboxes or Schlenk lines, and characterize freshly purified samples immediately via TGA to assess hygroscopicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
